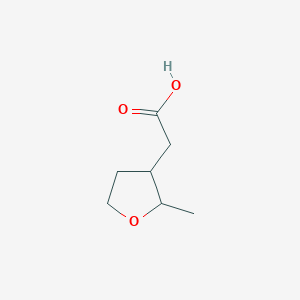
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its versatility in chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III)-catalyzed and solvent-controlled conditions . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
科学研究应用
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity.
相似化合物的比较
Similar Compounds
Methyl 2-(1H-pyrazol-1-yl)acetate: Another pyrazole derivative with similar chemical properties.
Imidazo[1,2-a]pyridines: Compounds with a fused bicyclic structure that exhibit a wide range of applications in medicinal chemistry.
Uniqueness
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
methyl 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15-3)7-13-6-4-5-11-13/h4-6,8-9,12H,7H2,1-3H3 |
InChI 键 |
VQEYEOOOWNSYPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(CN1C=CC=N1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


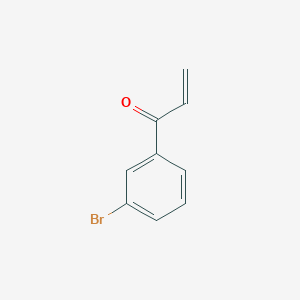
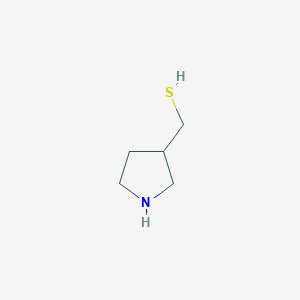
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
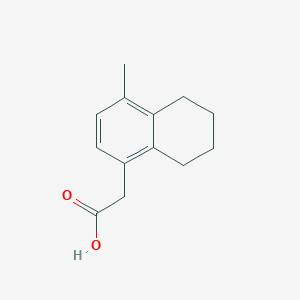
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
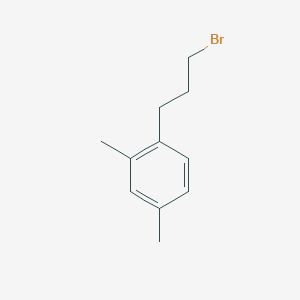
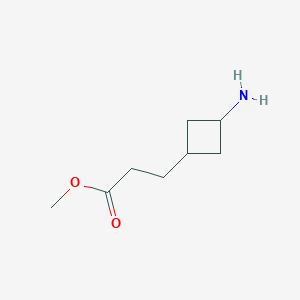
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
